molecular formula C17H19NO5 B5604821 [4-(5-phenoxy-2-furoyl)-1,4-oxazepan-6-yl]methanol

[4-(5-phenoxy-2-furoyl)-1,4-oxazepan-6-yl]methanol

Cat. No. B5604821
M. Wt: 317.34 g/mol
InChI Key: ONKYDJAQVHSVNZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of furan methanol derivatives involves various strategies, including enantioselective carbonyl allylation, crotylation, and tert-prenylation, employing catalytic methods for achieving high selectivity and yields. Techniques such as iridium-catalyzed transfer hydrogenation have been explored for the synthesis of substituted furfurals and furan methanols, leading to optically enriched products which can undergo further transformations like the Achmatowicz rearrangement (Bechem, Patman, Hashmi, & Krische, 2010).

Molecular Structure Analysis

The molecular structure of furan methanol derivatives showcases a variety of configurations and conformations. Studies on crystal structures reveal that molecules like (13-methyl-1,4,7,8,13,13b-hexahydro[1',2']oxazepino[2',3':1,2]-pyrido[3,4-b]indol-1-yl)methanol exhibit planar conformations except for certain rings, highlighting the complex structural features of these compounds (Ohishi, Sakamoto, Harusawa, Yoneda, & Kurihara, 1995).

Chemical Reactions and Properties

Furan methanol derivatives engage in a variety of chemical reactions, including aza-Piancatelli rearrangement and Michael reactions, leading to the synthesis of benzo[b][1,4]thiazine and oxazine derivatives. These reactions are facilitated by catalysts like In(OTf)3, showcasing the compounds' reactivity towards forming complex heterocyclic structures with high selectivity and yields (Reddy et al., 2012).

Physical Properties Analysis

The physical properties of furan methanol derivatives, such as solubility, melting points, and boiling points, are influenced by their molecular structure. For example, the presence of substituents like phenoxy groups can affect these properties by altering intermolecular interactions.

Chemical Properties Analysis

Chemically, furan methanol derivatives exhibit a range of functionalities, including the ability to undergo oxidation, reduction, and nucleophilic addition reactions. These properties make them versatile intermediates in organic synthesis. The enzymatic oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid demonstrates the potential for using furan methanol derivatives as substrates in biocatalytic processes, highlighting their reactivity and utility in producing value-added chemicals (Dijkman, Groothuis, & Fraaije, 2014).

properties

IUPAC Name

[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-(5-phenoxyfuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c19-11-13-10-18(8-9-21-12-13)17(20)15-6-7-16(23-15)22-14-4-2-1-3-5-14/h1-7,13,19H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKYDJAQVHSVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(CN1C(=O)C2=CC=C(O2)OC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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